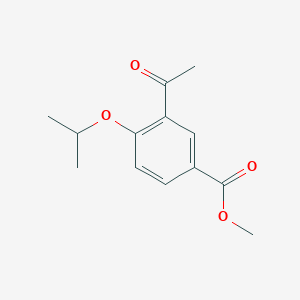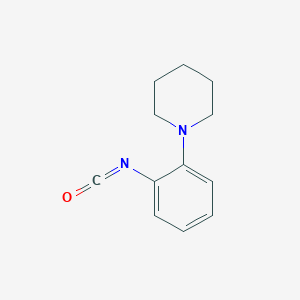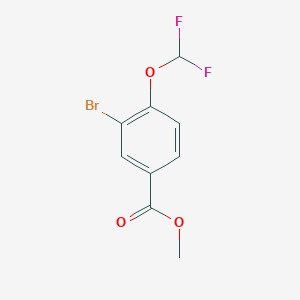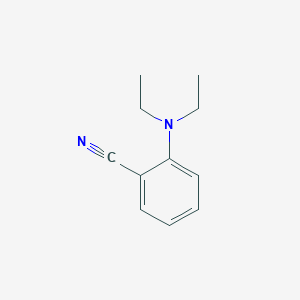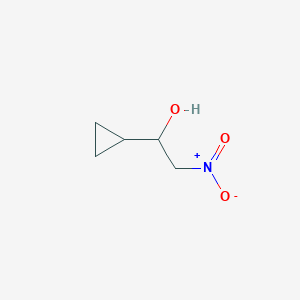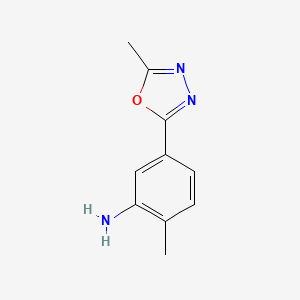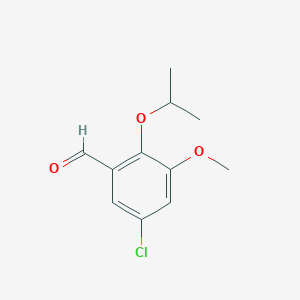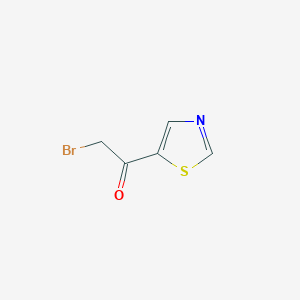![molecular formula C8H15Cl2N B1612092 3-(氯甲基)-1-氮杂双环[2.2.2]辛烷盐酸盐 CAS No. 86014-80-4](/img/structure/B1612092.png)
3-(氯甲基)-1-氮杂双环[2.2.2]辛烷盐酸盐
描述
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as quaternary ammonium salt, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.2.2]octane hydrochloride.
科学研究应用
肌氨酸受体配体和抗精神病活性
一项研究聚焦于肌氨酸受体配体(5R,6R)6-(3-丙硫基-1,2,5-噻二唑-4-基)-1-氮杂双环[3.2.1]辛烷(PTAC),展示了其对中枢肌氨酸受体的强效影响。该配体在肌氨酸M2和M4受体表现出部分激动剂效应,在M1、M3和M5受体表现出拮抗效应。其在理解肌氨酸受体动态和潜在抗精神病治疗中的应用突显了氮杂双环辛烷衍生物在神经药理学中的研究实用性 (Bymaster et al., 1998)。
氯化碳氢化合物的环境和健康影响
多项研究探讨了各种氯化碳氢化合物的环境存在和健康影响,这些化合物与3-(氯甲基)-1-氮杂双环[2.2.2]辛烷盐酸盐具有相似的化学特性。例如,对氯化碳氢化合物如六氯环己烷和六氯苯在人体中的研究揭示了其在反复流产中的潜在病因作用,并突显了这些化合物在环境中的普遍性和持久性,涉及相关化合物的潜在研究领域 (Gerhard et al., 1998)。
新型曲梯巴碱类化合物在抗抑郁疗法中的作用
对新型曲梯巴碱类化合物的研究揭示了其潜在的抗抑郁效应,这些化合物与3-(氯甲基)-1-氮杂双环[2.2.2]辛烷盐酸盐具有结构相似性。这些化合物对于选择性的血清素或多巴胺转运体具有研究,已被研究其在预测抗抑郁活性的模型中的有效性,展示了双环化合物在开发新型精神药物中的广泛潜力 (Hemby et al., 1997)。
作用机制
Target of Action
The primary target of 3-(Chloromethyl)-1-azabicyclo[22It is structurally similar to 1,4-diazabicyclo[222]octane (DABCO), which is known to act as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
It is used as a catalyst for various reactions, including the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, and Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Chloromethyl)-1-azabicyclo[22Dabco is known to be involved in a variety of coupling reactions due to its basic nature .
Pharmacokinetics
The ADME properties of 3-(Chloromethyl)-1-azabicyclo[22Dabco is known to be soluble and hygroscopic , which could potentially impact the bioavailability of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride.
Result of Action
The molecular and cellular effects of 3-(Chloromethyl)-1-azabicyclo[22A supramolecular crystal of 1,4-diazabicyclo[222]octane hydrochloride exhibits strong negative thermal expansion and one-dimensional relaxor ferroelectricity .
Action Environment
The action of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride can be influenced by environmental factors. For instance, DABCO is known to be hygroscopic and reactive toward CO2 and air moisture, requiring storage under an inert gas atmosphere in a refrigerator . Similarly, the action of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride may also be influenced by environmental conditions.
生化分析
Biochemical Properties
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride plays a crucial role in biochemical reactions, particularly as a reagent in electrophilic fluorination. It interacts with various enzymes and proteins, facilitating the transfer of fluorine atoms to organic molecules. This compound is known to interact with nucleophilic bases, such as diazabicyclo[2.2.2]octane (DABCO), forming stable intermediates that are essential for the synthesis of fluorinated compounds . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the modification of their chemical structure and function.
Cellular Effects
The effects of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, the compound can modulate the expression of genes related to cell growth, differentiation, and apoptosis, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride involves its interaction with biomolecules at the molecular level. This compound acts as an electrophilic fluorinating agent, binding to nucleophilic sites on enzymes and proteins. The binding interactions result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride vary with different dosages in animal models. At low doses, the compound can induce beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular and metabolic activity occurring only above certain concentration levels.
Metabolic Pathways
3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of the compound within specific tissues and organs are important factors that determine its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects.
属性
IUPAC Name |
3-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANURQCXXWCGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006588 | |
| Record name | 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86014-80-4 | |
| Record name | 1-Azabicyclo[2.2.2]octane, 3-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86014-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1-azabicyclo(2.2.2)octane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086014804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloromethyl)-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


